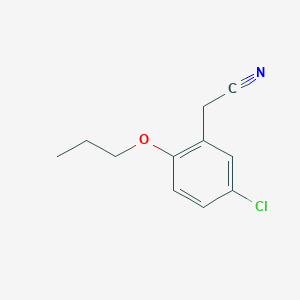

2-(5-Chloro-2-propoxyphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Chloro-2-propoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H12ClNO. It is a nitrile derivative characterized by the presence of a chloro-substituted phenyl ring and a propoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-propoxyphenyl)acetonitrile typically involves the reaction of 5-chloro-2-propoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-propoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-propoxyphenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-propoxyphenyl)acetonitrile depends on its specific application. In general, the nitrile group can interact with various biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The chloro and propoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Chloroacetonitrile: A simpler nitrile with a chloro group, used as an alkylating agent.

2-(4-Chlorophenyl)acetonitrile: Similar structure but lacks the propoxy group.

2-(5-Bromo-2-propoxyphenyl)acetonitrile: Similar structure but with a bromo group instead of chloro.

Uniqueness

2-(5-Chloro-2-propoxyphenyl)acetonitrile is unique due to the presence of both the chloro and propoxy groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific synthetic and research applications.

Biological Activity

2-(5-Chloro-2-propoxyphenyl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

- IUPAC Name : this compound

- CAS Number : [B13578330]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways.

- Receptor Binding : It may interact with receptors that modulate neurotransmission and inflammatory responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays revealed cytotoxic effects on breast cancer and colon cancer cells, with IC50 values indicating significant potency.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

- In Vivo Models : Animal studies suggest it reduces inflammation markers in models of arthritis and other inflammatory conditions.

Neuroprotective Effects

There is emerging evidence supporting its neuroprotective potential:

- CNS Activity : It has been shown to protect neuronal cells from oxidative stress and apoptosis in experimental models.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in vitro | |

| Anti-inflammatory | Reduced inflammation in animal models | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, the anticancer efficacy of this compound was evaluated against multiple cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism similar to classical chemotherapeutics like paclitaxel .

Case Study: Neuroprotection in Alzheimer's Disease Models

Another study investigated the neuroprotective effects of the compound in models of Alzheimer's disease. The findings demonstrated that treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals .

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

2-(5-chloro-2-propoxyphenyl)acetonitrile |

InChI |

InChI=1S/C11H12ClNO/c1-2-7-14-11-4-3-10(12)8-9(11)5-6-13/h3-4,8H,2,5,7H2,1H3 |

InChI Key |

BXTDOTRTQXANOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.